Cas no 79887-11-9 (1-Ethynyl-4-hexylbenzene)

1-Ethynyl-4-hexylbenzene structure
1-Ethynyl-4-hexylbenzene structure
Nome do Produto:1-Ethynyl-4-hexylbenzene
N.o CAS:79887-11-9
MF:C14H18
MW:186.292724132538
MDL:MFCD00173883
CID:60145
PubChem ID:87569805

1-Ethynyl-4-hexylbenzene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Ethynyl-4-hexylbenzene
    • 1-ETH-1-YNYL-4-HEXYLBENZENE
    • 4-N-HEXYLPHENYLACETYLENE
    • 4-HEXYL-1-ETHYNYLBENZENE
    • 4-HEXYLPHENYLACETYLENE
    • P-ETHYNYLHEXYLBENZENE
    • 4-Ethynylhexylbenzene
    • Benzene,1-ethynyl-4-hexyl-
    • 1-ethynyl-4-hexyl-benzene
    • 4-ethynyl-1-hexylbenzene
    • 1-Ethynyl-4-n-hexylbenzene
    • NFPDFDTYANKKIU-UHFFFAOYSA-N
    • SBB055171
    • 1-Ethynyl-4-hexylbenzene, AldrichCPR
    • VZ21412
    • RP03468
    • OR21954
    • AK109251
    • AX801
    • FT-0607721
    • D90543
    • E0564
    • J-504620
    • 79887-11-9
    • AS-58182
    • AKOS006228247
    • A839780
    • DTXSID60379401
    • MFCD00173883
    • 1-Ethynyl-4-hexylbenzene (ACI)
    • (4-Hexylphenyl)ethyne
    • DB-009026
    • MDL: MFCD00173883
    • Inchi: 1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3
    • Chave InChI: NFPDFDTYANKKIU-UHFFFAOYSA-N
    • SMILES: C#CC1C=CC(CCCCCC)=CC=1

Propriedades Computadas

  • Massa Exacta: 186.14100
  • Massa monoisotópica: 186.141
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 176
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0
  • Carga de Superfície: 0
  • XLogP3: 5.8
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Red to yellow transparent liquid
  • Densidade: 0.89
  • Ponto de ebulição: 263.5±19.0 °C at 760 mmHg
  • Ponto de Flash: 105.6±15.6 °C
  • Índice de Refracção: 1.5170-1.5210
  • PSA: 0.00000
  • LogP: 3.79070
  • Pressão de vapor: 0.0±0.3 mmHg at 25°C
  • Solubilidade: Not determined.

1-Ethynyl-4-hexylbenzene Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: Irritant
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Código da categoria de perigo: R36/37/38
  • Instrução de Segurança: S26; S36/37/39
  • Identificação dos materiais perigosos: Xi
  • Termo de segurança:S26;S37/39
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Ethynyl-4-hexylbenzene Dados aduaneiros

  • CÓDIGO SH:2902909090
  • Dados aduaneiros:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-Ethynyl-4-hexylbenzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A705136-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 95%
5g
$84.0 2025-02-21
Ambeed
A705136-1g
1-Ethynyl-4-hexylbenzene
79887-11-9 95%
1g
$25.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1381873-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 98%
5g
¥829.00 2024-07-28
eNovation Chemicals LLC
D747598-25g
1-Ethynyl-4-hexylbenzene
79887-11-9 95.0%
25g
$320 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CT949-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 95.0%(GC)
5g
¥948.0 2022-05-30
TRC
E945618-100mg
1-Ethynyl-4-hexylbenzene
79887-11-9
100mg
$ 65.00 2022-06-05
abcr
AB144813-5 g
1-Eth-1-ynyl-4-hexylbenzene, 95%; .
79887-11-9 95%
5 g
€146.80 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E918228-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 ≥95%(GC)
5g
¥835.20 2022-01-10
Ambeed
A705136-250mg
1-Ethynyl-4-hexylbenzene
79887-11-9 95%
250mg
$10.0 2025-02-21
abcr
AB144813-5g
1-Eth-1-ynyl-4-hexylbenzene, 95%; .
79887-11-9 95%
5g
€146.80 2025-02-27

1-Ethynyl-4-hexylbenzene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Aluminum chloride ;  rt; 1 h, 50 °C
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  rt → 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Water
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Methanol ,  Water
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water
2.1 Solvents: Benzene
Referência
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Método de produção 3

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 1 h, rt
Referência
Synthesis and Characterization of Fused Heterocyclic Molecular Rods: A Combined Experimental and Theoretical Study on Diethynyl Dithienothiophenyl Derivatives
Jones, Leighton; et al, ChemistrySelect, 2017, 2(21), 5958-5964

Método de produção 4

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Método de produção 5

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, rt; overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 1 h, rt
Referência
Synthesis and Characterization of Fused Heterocyclic Molecular Rods: A Combined Experimental and Theoretical Study on Diethynyl Dithienothiophenyl Derivatives
Jones, Leighton; et al, ChemistrySelect, 2017, 2(21), 5958-5964

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  rt → 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Copper iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Referência
High birefringent reactive discotic liquid crystals based on asymmetrical triphenylene with phenyl-acetylene moieties
Jung, Hyein; et al, Liquid Crystals, 2017, 44(7), 1069-1077

Método de produção 8

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous iodide Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Bromine Solvents: Acetic acid
2.2 Reagents: Water
2.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Methanol ,  Water
2.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water
3.1 Solvents: Benzene
Referência
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Método de produção 9

Condições de reacção
1.1 Solvents: Benzene
Referência
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Referência
High birefringent reactive discotic liquid crystals based on asymmetrical triphenylene with phenyl-acetylene moieties
Jung, Hyein; et al, Liquid Crystals, 2017, 44(7), 1069-1077

Método de produção 11

Condições de reacção
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  24 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, rt
Referência
Development of organic field-effect properties by introducing aryl-acetylene into benzodithiophene
Meng, Qing; et al, Journal of Materials Chemistry, 2010, 20(48), 10931-10935

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

1-Ethynyl-4-hexylbenzene Raw materials

1-Ethynyl-4-hexylbenzene Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:79887-11-9)1-ETH-1-YNYL-4-HEXYLBENZENE
sfd17016
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:79887-11-9)1-Ethynyl-4-hexylbenzene
A839780
Pureza:99%
Quantidade:25g
Preço ($):240.0